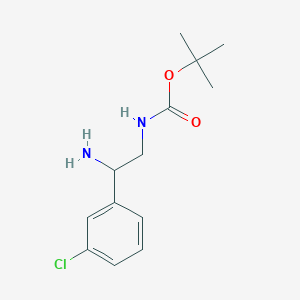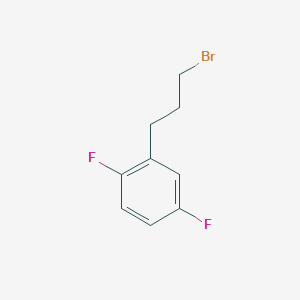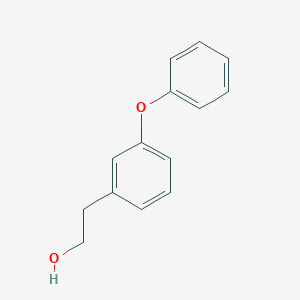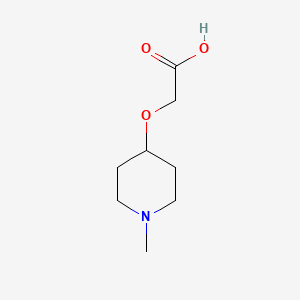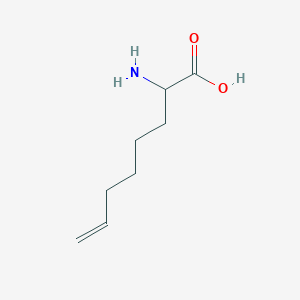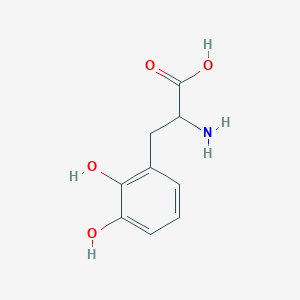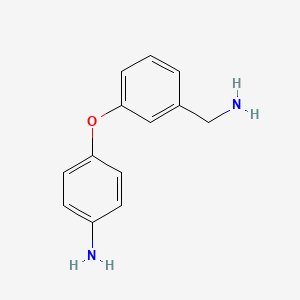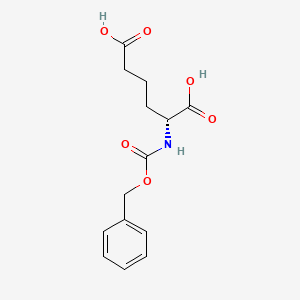
Cbz-(R)-2-aminoadipic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-®-2-aminoadipic acid is a compound where the amine group is protected as a carbamate group using the Cbz (carboxybenzyl) group . This protection is particularly important for peptide synthesis . The Cbz group, also known as benzyloxycarbonyl, was introduced by Leonidas Zervas .
Synthesis Analysis
The Cbz protecting group is typically applied using Cbz-Cl under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the nucleophilic amine attacking the highly reactive chloroformate . The protection of amines is selective and even substrates with multiple hydroxyl groups such as glucosamine can be selectively N-protected .
Molecular Structure Analysis
The molecular structure of Cbz-®-2-aminoadipic acid involves a carbamate group, which is a result of the protection of the amine group . The carbamate group is formed by the reaction of the amine with the carbonyl carbon of the carbonate .
Chemical Reactions Analysis
The Cbz protecting group can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively . The deprotection involves protonation of the carbamate oxygen with a strong acid such as trifluoroacetic acid (TFA), resulting in loss of a t-butyl carbocation .
Mecanismo De Acción
The mechanism of action of Cbz-®-2-aminoadipic acid involves the protection and deprotection of the amine group. The protection involves the amine attacking the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The deprotection involves protonation of the carbamate oxygen with a strong acid, resulting in loss of a t-butyl carbocation .
Safety and Hazards
Propiedades
Número CAS |
24325-15-3 |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)hexanedioic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m1/s1 |
Clave InChI |
SFOMJKAHGVQMPU-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


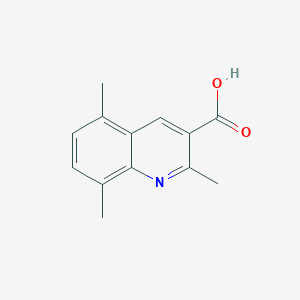
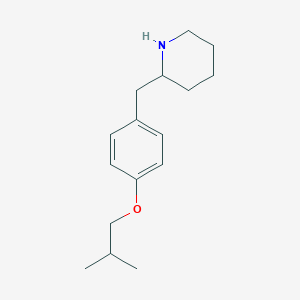
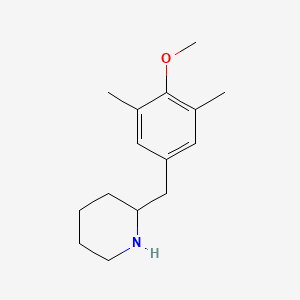

![[3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol](/img/structure/B8271231.png)
